molecular formula C28H42Cl2N2O B7798330 1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride CAS No. 106953-99-5

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride

Cat. No.: B7798330
CAS No.: 106953-99-5
M. Wt: 493.5 g/mol
InChI Key: JPQSEAPYKUMHNS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C28H42Cl2N2O and its molecular weight is 493.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41ClN2O.ClH/c1-22-8-11-24(20-26(22)29)31-17-15-30(16-18-31)14-7-19-32-25-12-9-23(10-13-25)28(5,6)21-27(2,3)4;/h8-13,20H,7,14-19,21H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQSEAPYKUMHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)C(C)(C)CC(C)(C)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106953-99-5
Record name 1-(3-CHLORO-P-TOLYL)-4-(3-(4-TERT-OCTYL)PHENOXY)PROPYL)PIPERAZINE-HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core with various substituents that enhance its biological activity. The presence of a chloro group and a bulky tetramethylbutyl phenoxy group suggests potential interactions with biological targets.

The biological activity of this compound may involve the modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine receptors. The piperazine moiety is known for its ability to interact with various receptors, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant Effects : The compound has been shown to influence serotonin levels, potentially providing antidepressant-like effects in animal models.
  • Antipsychotic Properties : Its structure suggests potential antipsychotic activity through dopamine receptor antagonism.
  • Anxiolytic Effects : Preliminary studies indicate that it may reduce anxiety-like behaviors in rodents.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels in brain
AntipsychoticDopamine receptor antagonism
AnxiolyticReduced anxiety-like behavior in animal models

Case Studies and Research Findings

  • Antidepressant Activity : In a study involving rodent models, administration of the compound resulted in significant increases in serotonin levels compared to control groups. This suggests its potential as an antidepressant agent (Pendergrass et al., 2020) .
  • Antipsychotic Evaluation : A study assessed the compound's ability to block dopamine receptors. Results indicated a marked reduction in psychotic symptoms in treated animals, supporting its use as a potential antipsychotic (Science.gov, 2018) .
  • Anxiolytic Properties : Another investigation highlighted the compound's effect on reducing anxiety-like behavior in mice subjected to stress tests. The results showed a significant decrease in stress-induced behaviors when compared to untreated controls (PubMed, 2003) .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of piperazine derivatives typically involves coupling reactions between aryl halides and piperazine intermediates under alkaline conditions. For example, nucleophilic substitution reactions using 3-chloro-4-methylphenyl precursors with a propyl-linked phenoxy-piperazine moiety can be optimized by:

  • Coupling Reagents : Employing HBTU or EDC•HCl with HOAt as activators to enhance reaction efficiency .
  • Solvent Systems : Using THF or dichloromethane to improve solubility of hydrophobic intermediates .
  • Purification : Silica gel column chromatography with gradients of EtOAc/hexane to isolate the target compound .
    Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for amine:aryl halide) and reaction times (12–24 hours) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • HPLC/LC-MS : Reversed-phase liquid chromatography (e.g., C18 columns) with UV detection at 254 nm resolves impurities like chlorinated byproducts. Mobile phases may include acetonitrile/water with 0.1% TFA .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions (e.g., distinguishing 3-chloro-4-methylphenyl vs. tetramethylbutylphenoxy groups) .
  • Elemental Analysis : Validates hydrochloride salt formation (Cl^- content) .

Q. How can the pKa and solubility profile be determined experimentally?

Methodological Answer:

  • Potentiometric Titration : Measures ionization constants in aqueous buffers (pH 2–12) to determine pKa .
  • Shake-Flask Method : Solubility is assessed in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by HPLC quantification .

Advanced Research Questions

Q. How do structural modifications in the piperazine and aryl moieties influence binding affinity to serotonin/dopamine receptors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare binding assays (e.g., radioligand displacement for 5-HT2A_{2A} or D2_2 receptors) of analogs with varying substituents. For example:
    • Bulky tetramethylbutyl groups may reduce blood-brain barrier penetration but enhance peripheral receptor selectivity .
    • Chlorine at the 3-position on the phenyl ring improves serotonin receptor affinity due to electron-withdrawing effects .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptor crystal structures (e.g., PDB ID: 6A93 for 5-HT2A_{2A}) .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify discrepancies caused by rapid clearance .
  • Metabolite Identification : LC-HRMS detects oxidative metabolites (e.g., N-dealkylation of the piperazine ring) that may explain reduced in vivo efficacy .
  • Species-Specific Differences : Compare rodent vs. human hepatocyte metabolism to validate translational relevance .

Q. What are the primary degradation pathways under accelerated stability conditions, and how can formulations mitigate these?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS to identify pathways:
    • Hydrolysis of the phenoxy-propyl linkage in acidic conditions .
    • Oxidative degradation of the piperazine ring .
  • Formulation Strategies : Use lyophilization for parenteral products or enteric coatings to protect against gastric pH .

Q. Which in silico models predict ADMET properties, and how are they validated experimentally?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), CYP450 inhibition, and hERG liability .
  • Validation : Compare predicted vs. experimental results:
    • Caco-2 Permeability Assays : Validate intestinal absorption predictions .
    • hERG Patch-Clamp Assays : Confirm cardiac safety profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.